Cas no 1493573-93-5 (2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid)

2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid
- 1493573-93-5
- EN300-1851733
-
- インチ: 1S/C13H16O2/c1-7-4-9(3)10(5-8(7)2)11-6-12(11)13(14)15/h4-5,11-12H,6H2,1-3H3,(H,14,15)
- InChIKey: RMBCVDOCLXVDPK-UHFFFAOYSA-N
- ほほえんだ: OC(C1CC1C1C=C(C)C(C)=CC=1C)=O
計算された属性
- せいみつぶんしりょう: 204.115029749g/mol
- どういたいしつりょう: 204.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851733-0.05g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1851733-0.5g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1851733-5g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1851733-0.25g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1851733-1.0g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1851733-10.0g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1851733-10g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1851733-1g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1851733-0.1g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1851733-5.0g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 5g |
$2858.0 | 2023-06-03 |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acidに関する追加情報
Research Brief on 2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid (CAS: 1493573-93-5): Recent Advances and Applications
The compound 2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid (CAS: 1493573-93-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery and development.
Recent studies have highlighted the compound's role as a versatile scaffold in the design of small-molecule inhibitors targeting key enzymes involved in inflammatory and metabolic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), with IC50 values in the low micromolar range. This suggests potential applications in the development of novel anti-inflammatory agents with improved selectivity profiles.
Structural analysis of 2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid reveals that the cyclopropane ring introduces significant conformational constraints, which may contribute to enhanced binding affinity and metabolic stability. Computational modeling studies have shown that the trimethylphenyl moiety interacts favorably with hydrophobic pockets in target proteins, while the carboxylic acid group facilitates hydrogen bonding with key residues. These insights are informing the rational design of next-generation derivatives with optimized pharmacokinetic properties.
In oncology research, preliminary in vitro data indicate that certain analogs of 2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid demonstrate promising activity against cancer cell lines, particularly those with dysregulated Wnt/β-catenin signaling pathways. A recent patent application (WO2023051234) describes novel derivatives that show selective cytotoxicity against colorectal cancer cells while sparing normal epithelial cells, suggesting potential for targeted cancer therapies.
The synthetic accessibility of 2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid has also been improved through recent methodological advances. A 2024 report in Organic Letters details a streamlined synthetic route employing visible-light photocatalysis for the stereoselective construction of the cyclopropane ring, achieving higher yields and reduced environmental impact compared to traditional methods. This development may facilitate broader exploration of structure-activity relationships within this chemical class.
Looking forward, the unique physicochemical properties of 2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid position it as a valuable building block for medicinal chemistry campaigns. Current research efforts are focusing on expanding its applications to neurological disorders, with early-stage investigations into its potential as a modulator of GABA receptors. As the understanding of its molecular interactions deepens, this compound class may yield important therapeutic candidates across multiple disease areas.
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